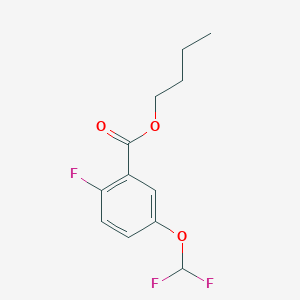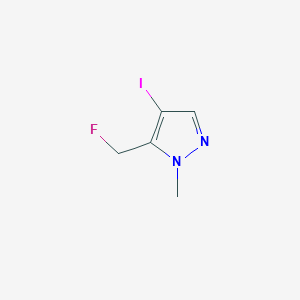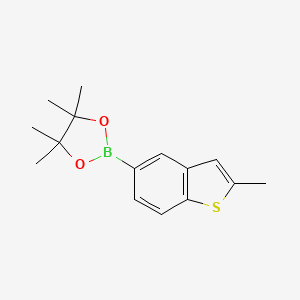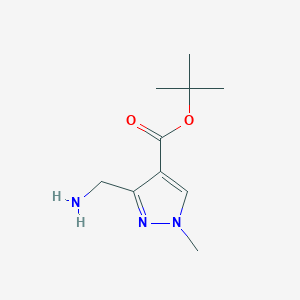
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a synthetic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. CMOPO is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research topic among scientists.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the molecule and the receptor. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may interact with certain enzymes in the body, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. It has also been suggested that 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole may be beneficial in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. The main limitation of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
For 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole research include the exploration of its potential applications in the field of medicinal chemistry, such as the development of novel drugs and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as an antimicrobial agent. Finally, further research is needed to explore the potential of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole as a therapeutic agent for the treatment of certain neurological disorders.
Méthodes De Synthèse
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is synthesized using a method known as the Diels-Alder reaction. This reaction involves the reaction of an electron-rich diene and an electron-deficient dienophile. In the case of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole, the diene is 2-chloromethyl-4-methyl-1,3-butadiene and the dienophile is propan-2-yl-1,3-oxazole. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds through a cycloaddition mechanism. The product of the reaction is the desired 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole compound.
Applications De Recherche Scientifique
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including a variety of heterocyclic compounds and polycyclic aromatic compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in the field of catalysis. In addition, 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been used in the synthesis of novel drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTAZFCMCRBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)




![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)
![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)